2,2-Dichloro-2-fluoroethane-1,1-diol
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Overview
Description
2,2-Dichloro-2-fluoroethane-1,1-diol is a chemical compound with the molecular formula C2H3Cl2FO2 It is a derivative of ethane, where two hydrogen atoms are replaced by chlorine and fluorine atoms, and an additional hydroxyl group is attached to the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-2-fluoroethane-1,1-diol typically involves the reaction of trichloroethylene with hydrogen fluoride, followed by hydrolysis. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. The overall process can be divided into two main steps:
Reaction with Hydrogen Fluoride: Trichloroethylene reacts with hydrogen fluoride to form 2-chloro-1,1,1-trifluoroethane.
Hydrolysis: The intermediate product is then hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-2-fluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2-Dichloro-2-fluoroethane-1,1-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-2-fluoroethane-1,1-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, it may interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-difluoroethane: Similar in structure but with different halogenation patterns.
1,2-Dichloro-1,1-difluoroethane: Another derivative with distinct chemical properties.
1,1-Dichloro-1-fluoroethane: A related compound with one less fluorine atom
Uniqueness
2,2-Dichloro-2-fluoroethane-1,1-diol is unique due to the presence of both chlorine and fluorine atoms along with hydroxyl groups, which confer distinct reactivity and potential applications. Its specific arrangement of atoms allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Properties
CAS No. |
63034-46-8 |
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Molecular Formula |
C2H3Cl2FO2 |
Molecular Weight |
148.95 g/mol |
IUPAC Name |
2,2-dichloro-2-fluoroethane-1,1-diol |
InChI |
InChI=1S/C2H3Cl2FO2/c3-2(4,5)1(6)7/h1,6-7H |
InChI Key |
RWBLUCOTRHPTAV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(Cl)Cl)(O)O |
Origin of Product |
United States |
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